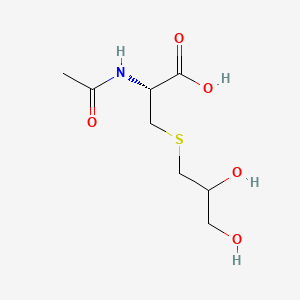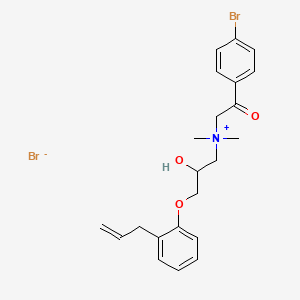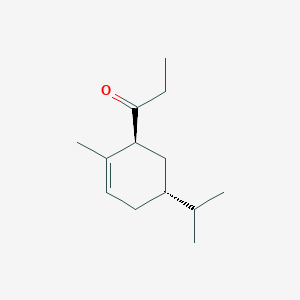
Nerone, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nerone, trans-: is a chemical compound with the molecular formula C13H22O 1-Propanone, 1-(2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-, trans- . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and methyl groups, and a propanone moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Nerone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of nerolidol synthase to convert farnesyl diphosphate into trans-nerolidol, which can then be further oxidized to form trans-Nerone . The reaction conditions often include the use of specific enzymes and optimized precursor supply to enhance yield.
Industrial Production Methods: In industrial settings, the production of trans-Nerone may involve the use of biotechnological approaches, such as the expression of nerolidol synthase in microbial hosts like Yarrowia lipolytica . This method allows for the large-scale production of trans-Nerone by optimizing the metabolic pathways involved in its biosynthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-Nerone undergoes various chemical reactions, including:
Oxidation: Trans-Nerone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Trans-Nerone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Trans-Nerone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of trans-Nerone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Trans-Nerone can be compared with other similar compounds, such as:
Nerolidol: A related compound with similar structural features but different functional groups.
Menthone: Another compound with a cyclohexene ring and similar substituents.
Carvone: A compound with a similar ring structure but different functional groups.
These compounds share some structural similarities with trans-Nerone but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
41766-71-6 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
DZSVIVLGBJKQAP-NEPJUHHUSA-N |
Isomerische SMILES |
CCC(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |
Kanonische SMILES |
CCC(=O)C1CC(CC=C1C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


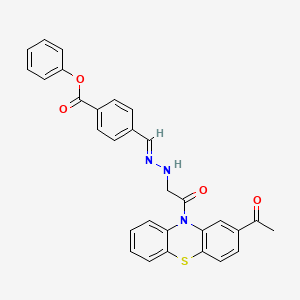
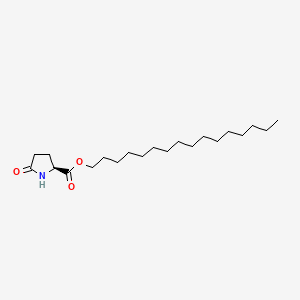
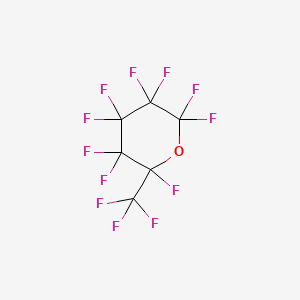
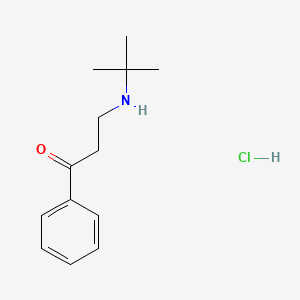
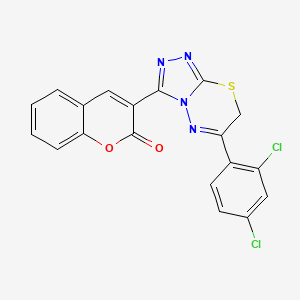
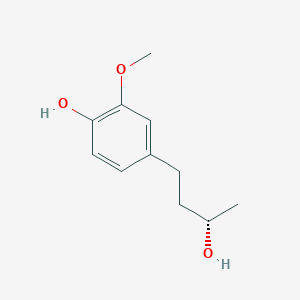
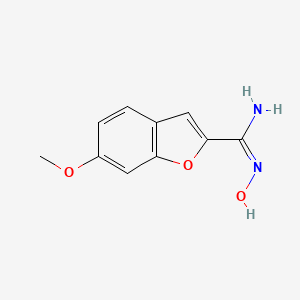
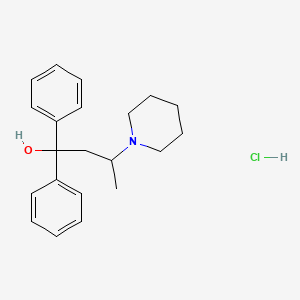
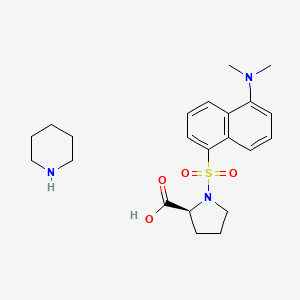

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
